molecular formula C17H23N5S B15078257 5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15078257
M. Wt: 329.5 g/mol
InChI Key: PDYBCZFHAAOLDH-LDADJPATSA-N
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Description

5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that combines a cyclohexyl group, a dimethylamino group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexylamine with 4-(dimethylamino)benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other electrophiles.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted triazoles.

Scientific Research Applications

5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The triazole ring and the dimethylamino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H23N5S

Molecular Weight

329.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H23N5S/c1-21(2)15-10-8-13(9-11-15)12-18-22-16(19-20-17(22)23)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H,20,23)/b18-12+

InChI Key

PDYBCZFHAAOLDH-LDADJPATSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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